N-(6-Cyanopyridin-2-YL)benzamide
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Overview
Description
N-(6-Cyanopyridin-2-YL)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring that is further substituted with a cyano group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyanopyridin-2-YL)benzamide typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The cyano group can be introduced through a subsequent reaction with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(6-Cyanopyridin-2-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-Cyanopyridin-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Cyanopyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The cyano group plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylpyridin-2-YL)benzamide
- N-(5-Chloropyridin-2-YL)benzamide
- N-(Pyridin-2-YL)benzamide
Uniqueness
N-(6-Cyanopyridin-2-YL)benzamide is unique due to the presence of the cyano group at the 6-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties, such as increased reactivity and enhanced binding affinity to molecular targets, compared to its analogs .
Properties
IUPAC Name |
N-(6-cyanopyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c14-9-11-7-4-8-12(15-11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWYCYGDMRXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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